An In-depth Technical Guide to Pyridazine-4,5-diamine: Molecular Structure, Bonding, and Synthetic Utility
An In-depth Technical Guide to Pyridazine-4,5-diamine: Molecular Structure, Bonding, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of pyridazine-4,5-diamine, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. The document delves into the nuanced details of its molecular structure, bonding characteristics, and electronic properties. Furthermore, it outlines key synthetic strategies and highlights its versatile reactivity, which enables the construction of diverse and complex molecular architectures. A significant focus is placed on its application as a strategic building block in the development of kinase inhibitors and other biologically active agents, supported by relevant data and examples. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important molecule.
Introduction: The Significance of the Pyridazine Core
Heterocyclic compounds form the bedrock of modern pharmaceutical development. Among these, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered considerable attention. Pyridazine-4,5-diamine, with its unique arrangement of vicinal amino groups on an electron-deficient diazine ring, presents a confluence of structural and electronic features that make it a highly valuable and versatile building block in synthetic organic chemistry.
The strategic placement of the two amino groups allows for a multitude of chemical transformations, leading to the formation of fused heterocyclic systems of significant therapeutic interest. This guide will explore the fundamental properties of pyridazine-4,5-diamine, offering insights into its structure and reactivity that are critical for its effective utilization in research and development.
Molecular Structure and Bonding: A Detailed Analysis
The chemical behavior of pyridazine-4,5-diamine is intrinsically linked to its molecular architecture. A thorough understanding of its structure and bonding is paramount for predicting its reactivity and designing novel synthetic applications.
Fundamental Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₄ | [1][2] |
| Molecular Weight | 110.12 g/mol | [1][2] |
| Appearance | Solid at room temperature | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
Geometry, Bond Lengths, and Bond Angles
Pyridazine-4,5-diamine possesses a planar pyridazine ring, a characteristic feature of aromatic systems. The two amino groups are appended at the 4 and 5 positions. Computational studies and crystallographic data of related structures indicate that the ring atoms are sp² hybridized, contributing to the overall planarity of the molecule.
Table 2: Key Bond Lengths and Angles
| Bond/Angle | Typical Value (Å or °) | Structural Implication |
| N1-N2 Bond Length | ~1.34 Å | Shorter than a typical N-N single bond, indicating partial double bond character due to electron delocalization within the aromatic ring. |
| C-N (ring) Bond Length | ~1.33 Å | Consistent with aromatic C-N bonds. |
| C-C (ring) Bond Length | ~1.40 Å | Typical of aromatic C-C bonds. |
| C4-N (amino) Bond Length | ~1.38 Å | Suggests some degree of conjugation between the amino lone pair and the ring's π-system. |
| C5-N (amino) Bond Length | ~1.38 Å | Similar to the C4-N bond, indicating symmetrical electronic effects. |
| Ring Bond Angles | ~120° | Reflective of the sp² hybridization of the ring atoms. |
Note: The values presented are approximations based on data from related pyridazine structures and computational models.
Orbital Hybridization and Resonance
The planarity of the pyridazine ring arises from the sp² hybridization of all its constituent carbon and nitrogen atoms. Each of these atoms contributes one p-orbital to the delocalized π-system, which contains six π-electrons, satisfying Hückel's rule for aromaticity. The lone pair of electrons on each of the amino nitrogen atoms can also participate in resonance, further delocalizing electron density throughout the molecule.
Several resonance structures can be drawn for pyridazine-4,5-diamine, which illustrate the delocalization of π-electrons and the distribution of charge. These resonance forms are crucial for understanding the molecule's reactivity, particularly its susceptibility to electrophilic and nucleophilic attack.
Caption: Key resonance contributors of Pyridazine-4,5-diamine.
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of pyridazine-4,5-diamine are central to its widespread use.
General Synthetic Strategies
While a variety of methods exist for the synthesis of the pyridazine core, a common approach to vicinally disubstituted pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For pyridazine-4,5-diamine specifically, a plausible synthetic route starts from a suitably substituted precursor, such as a dinitrile or a dihalogenated pyridazine, followed by reduction or amination, respectively.
Illustrative Synthetic Workflow:
Caption: A generalized synthetic pathway to Pyridazine-4,5-diamine.
Key Chemical Reactions
The dual amino groups of pyridazine-4,5-diamine are nucleophilic and readily participate in a range of chemical transformations. This reactivity is the cornerstone of its utility in constructing more complex heterocyclic systems.
One of the most important reactions of pyridazine-4,5-diamine is its condensation with α-dicarbonyl compounds, such as glyoxal or diacetyl, to form imidazo[4,5-d]pyridazines. This reaction proceeds through the formation of a diimine intermediate, which then undergoes intramolecular cyclization and aromatization.
Reaction Workflow:
Caption: Condensation of Pyridazine-4,5-diamine with an α-dicarbonyl.
The amino groups can be diazotized using nitrous acid to form a bis-diazonium salt. These intermediates are highly reactive and can undergo various subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of substituents onto the pyridazine ring.
Spectroscopic Characterization
The structural elucidation of pyridazine-4,5-diamine and its derivatives relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of pyridazine-4,5-diamine is expected to show distinct signals for the aromatic protons on the pyridazine ring and the protons of the two amino groups. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the amino groups. The amino protons typically appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the four carbon atoms of the pyridazine ring. The chemical shifts will be indicative of their electronic environment, with the carbons attached to the nitrogen atoms appearing at a lower field (higher ppm) compared to the other ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum of pyridazine-4,5-diamine provides valuable information about the functional groups present. Key characteristic absorption bands include:
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N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, often as two distinct bands for the symmetric and asymmetric stretching of the primary amine groups.
-
C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
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N-H bending: Found around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of pyridazine-4,5-diamine. Under electron impact (EI) ionization, the molecular ion peak (M⁺) is expected at m/z 110. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, N₂, and NH₃, providing further structural information.
Applications in Drug Discovery and Development
The unique structural and electronic properties of pyridazine-4,5-diamine have positioned it as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.
Precursor for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridazine-4,5-diamine core can be elaborated to create molecules that bind to the ATP-binding site of kinases, thereby inhibiting their activity. The vicinal diamine functionality is ideal for constructing fused heterocyclic systems that can engage in key hydrogen bonding interactions within the kinase active site.
Table 3: Examples of Kinase Inhibitors Derived from Pyridazine-4,5-diamine Precursors
| Target Kinase | Derivative Scaffold | Reported Activity (e.g., IC₅₀) | Reference |
| DYRK1A | Pyridazino[4,5-b]indol-4-ones | Submicromolar IC₅₀ values | [3] |
| ALK5 | Disubstituted Pyridazines | Potent inhibition | [4] |
| TrkA | Imidazo[4,5-b]pyridines | Subnanomolar potencies in cellular assays | [5] |
| Aurora A Kinase | Pyrimidine-based derivatives | IC₅₀ < 200 nM in SCLC cell lines | [6] |
| NEK6 | Pyrido[2,3-d]pyrimidines | Micromolar inhibition in vitro | [7] |
Synthesis of Other Biologically Active Molecules
Beyond kinase inhibition, pyridazine-4,5-diamine serves as a starting material for a wide array of other biologically active compounds. Its derivatives have been investigated for their potential as antiviral, antibacterial, and anti-inflammatory agents. The ability to readily form fused ring systems allows for the exploration of diverse chemical space in the quest for novel therapeutic agents.
Conclusion
Pyridazine-4,5-diamine is a molecule of significant strategic importance in contemporary organic and medicinal chemistry. Its well-defined molecular structure, characterized by a planar aromatic ring and two reactive amino groups, provides a robust platform for the synthesis of a plethora of complex heterocyclic compounds. The insights into its bonding, reactivity, and spectroscopic properties detailed in this guide underscore its value as a versatile building block. As the demand for novel therapeutic agents continues to grow, the utility of pyridazine-4,5-diamine in the design and synthesis of innovative drug candidates is poised to expand even further.
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